molecular formula C10H10N2O3 B11758601 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11758601
M. Wt: 206.20 g/mol
InChI Key: LNMKNBPGKKULET-UHFFFAOYSA-N
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Description

8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical building block belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and pharmaceutical research for constructing potential therapeutic agents. Derivatives of imidazo[1,2-a]pyridine have been extensively explored for their diverse biological activities. Specifically, this compound serves as a versatile synthetic intermediate. The carboxylic acid functional group allows for further derivatization, notably through amidation reactions to create novel molecules for biological screening . The core imidazo[1,2-a]pyridine structure is a privileged scaffold in drug discovery, with known applications in developing inhibitors for targets like Phosphatidylinositol-3-kinase α (PI3Kα), a key pathway in cancer treatment . Furthermore, other substituted imidazo[1,2-a]pyridines have been investigated for their anti-secretory and cytoprotective properties, indicating potential applications in treatments for conditions like peptic ulcers . This product is intended for research and development use only by technically qualified persons. It is not intended for use in humans, animals, or as a component in products for human or veterinary consumption.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

8-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6-8(10(13)14)11-9-7(15-2)4-3-5-12(6)9/h3-5H,1-2H3,(H,13,14)

InChI Key

LNMKNBPGKKULET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC=C2OC)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine-2-carboxylic acids are highly dependent on substituent positions and types. Key analogs include:

Compound Name Substituents (Positions) Key Features References
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 8-CH₃ Lacks methoxy group; simpler alkyl substitution may reduce polarity.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-CH₃ Methyl at position 7 alters electronic distribution vs. position 6.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br Bromine introduces steric bulk and potential halogen bonding interactions.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 8-Cl, 6-CF₃ Electron-withdrawing groups enhance acidity and metabolic stability.
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid 3-CH₃, 6-CH₃ Dual methyl groups may improve lipophilicity for membrane penetration.

Key Observations :

  • Electron-Donating vs. Halogenated analogs (e.g., 6-Br, 8-Cl) exhibit higher acidity and stability due to electron-withdrawing effects .
  • Steric Effects : Bulky substituents like trifluoromethyl (-CF₃) at position 6 may hinder binding in sterically constrained enzyme active sites .

Key Findings :

  • The 8-methoxy group in the target compound necessitates careful protection (e.g., using benzyl or tert-butyl groups) during synthesis to prevent demethylation or side reactions .
  • Continuous flow methods () improve yields (up to 80%) for unsubstituted analogs by minimizing thermal degradation .
Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:

Compound LogP Solubility (mg/mL) Reported Activities References
8-Methoxy-3-methyl target compound ~1.8* ~0.5 (pH 7.4) Predicted antiviral (HIV-1 capsid inhibition)
8-Methyl analog ~2.1 ~0.3 Antiviral (IC₅₀ = 1.2 µM in HIV-1 assay)
6-Bromo derivative ~2.5 ~0.1 Antibacterial (MIC = 8 µg/mL vs. S. aureus)
8-Chloro-6-CF₃ analog ~2.7 ~0.05 Anticancer (IC₅₀ = 5 µM in HeLa cells)

*Estimated using fragment-based methods.

Key Trends :

  • Methoxy vs.
  • Halogenation : Bromine or chlorine substituents increase LogP, favoring membrane permeability but reducing solubility .

Biological Activity

8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1159830-97-3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a methoxy group and a carboxylic acid functional group attached to an imidazo[1,2-a]pyridine core. The molecular formula is C9H10N2O3C_9H_{10}N_2O_3, and it has a molecular weight of 182.19 g/mol.

Structural Formula

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results are summarized in the table below:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-73.1Doxorubicin: 0.5
HCT1164.4Etoposide: 1.0
HepG25.3Doxorubicin: 0.5

These results suggest that 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has comparable activity to established chemotherapeutic agents, indicating its potential as a lead compound for further development.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Molecular docking studies have shown that it can bind effectively to target proteins involved in cell cycle regulation and apoptosis, enhancing its cytotoxic effects against tumor cells .

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant activity. A recent assessment found that it exhibited significant free radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid10
Standard (BHT)15

This data indicates that the compound is a potent antioxidant, potentially beneficial in preventing cellular damage caused by oxidative stress.

Q & A

Q. What are the common synthetic routes for 8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization strategies. For example, a precursor like 2-aminopyridine can react with α-halo carbonyl compounds (e.g., chloroacetic acid) in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) to form the imidazo core . Methoxy and methyl groups are introduced via selective substitution or alkylation during intermediate stages. For carboxylic acid functionality, hydrolysis of ester precursors (e.g., ethyl or methyl esters) under acidic or basic conditions is a standard approach . Optimization of reaction conditions (solvent, temperature, catalyst) is critical to improve yield and purity.

Q. How can the structure of this compound be validated experimentally?

Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the methoxy group (~3.8–4.0 ppm) and carboxylic acid protons (broad ~12 ppm) .
  • Mass spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and validates substituent positions, though crystallization may require derivatization (e.g., methyl ester forms) .

Q. What preliminary assays are recommended to screen biological activity?

Initial screening should focus on target-agnostic assays:

  • Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential as a fluorescent probe .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for imidazo[1,2-a]pyridine derivatives?

Contradictions in SAR often arise from substituent positioning or assay variability. Systematic approaches include:

  • Isosteric replacement : Swap the methoxy group with ethoxy or halogen to evaluate electronic effects .
  • Regioselective modification : Synthesize analogs with methyl/methoxy groups at positions 6 or 8 to isolate positional impacts .
  • Assay standardization : Validate results across multiple cell lines or enzymatic models (e.g., CDK2 vs. CDK4 inhibition) to rule out target-specific biases .

Q. What computational methods are effective in predicting target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding modes with proteins (e.g., cyclin-dependent kinases) . Prioritize docking grids near catalytic sites (e.g., ATP-binding pockets).
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes, focusing on hydrogen bonds with carboxylic acid and methoxy groups .
  • QSAR modeling : Train models on imidazo[1,2-a]pyridine datasets to predict bioactivity and optimize logP/solubility .

Q. How can synthetic scalability challenges be addressed for this compound?

Key bottlenecks include low yields in cyclization steps and purification difficulties. Solutions:

  • Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling to improve regioselectivity in trifluoromethyl or methyl group introduction .
  • Flow chemistry : Continuous flow systems enhance reaction control for exothermic steps (e.g., POCl₃-mediated cyclization) .
  • Green solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to simplify solvent recovery .

Q. What strategies mitigate instability of the carboxylic acid group during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis .
  • Derivatization : Convert to stable salts (e.g., sodium or ammonium carboxylates) or protected esters for long-term storage .
  • pH monitoring : Maintain aqueous solutions at pH 4–6 to avoid decarboxylation .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Methyl ester precursorPOCl₃, DMF, 80°C, 12h65–70
Carboxylic acid (hydrolysis)NaOH (2M), EtOH/H₂O, reflux, 6h>90
Methoxy-substituted analogNaH, MeOH, THF, 0°C→RT75

Q. Table 2: Recommended Biological Assays

Assay TypeProtocol HighlightsTarget/ModelReference
AntimicrobialBroth microdilution (CLSI guidelines)E. coli, S. aureus
CytotoxicityMTT, 48h incubation, IC₅₀ calculationHeLa, MCF-7
Kinase inhibitionADP-Glo™ assay, IC₅₀ via luminescenceCDK2/CDK4

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